PC Azido-PEG3-NHS carbonate ester
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Overview
Description
PC Azido-PEG3-NHS carbonate ester is a photocleavable linker used in various biochemical applications. It is designed to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound has the molecular formula C26H36N6O13 and a molecular weight of 640.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PC Azido-PEG3-NHS carbonate ester involves the reaction of azido-PEG3 with NHS carbonate ester under controlled conditions. The reaction typically takes place in an organic solvent such as DMSO, DMF, or DCM, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
PC Azido-PEG3-NHS carbonate ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Photocleavage: The compound can be cleaved using near-UV light (e.g., 365 nm lamp) to release the linked molecules.
Common Reagents and Conditions
Reagents: Primary amines, near-UV light sources.
Conditions: Room temperature for substitution reactions; near-UV light for photocleavage
Major Products
Substitution Reactions: Formation of stable amide bonds.
Photocleavage: Release of the linked molecules
Scientific Research Applications
PC Azido-PEG3-NHS carbonate ester is widely used in scientific research, including:
Chemistry: Used as a linker in click chemistry to label primary amines.
Biology: Employed in protein labeling and modification.
Medicine: Utilized in drug delivery systems and bio-orthogonal crosslinking for tissue regeneration.
Industry: Applied in the development of advanced materials and bioconjugates.
Mechanism of Action
The mechanism of action of PC Azido-PEG3-NHS carbonate ester involves the specific reaction of the NHS ester with primary amine groups on target molecules to form a carbamate linkage . The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . The photocleavable moiety allows for controlled release of linked molecules upon exposure to near-UV light .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-NHS ester: Similar in structure and function, used in click chemistry and protein labeling.
PC Azido-NHS Ester: Another photocleavable linker with similar applications.
Uniqueness
PC Azido-PEG3-NHS carbonate ester stands out due to its photocleavable property, allowing for controlled release of linked molecules, which is particularly useful in applications requiring precise temporal control .
Properties
Molecular Formula |
C26H36N6O13 |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
1-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C26H36N6O13/c1-18(44-26(36)45-31-24(34)5-6-25(31)35)19-16-21(39-2)22(17-20(19)32(37)38)43-9-3-4-23(33)28-7-10-40-12-14-42-15-13-41-11-8-29-30-27/h16-18H,3-15H2,1-2H3,(H,28,33) |
InChI Key |
WXTJIVONHOCWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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